Mass Spectrometric Differentiation
The -d4 isotopologue provides a definitive +4.03 Da mass shift relative to the unlabeled parent (monoisotopic mass: 142.063 Da → 146.088 Da), which is sufficient to avoid natural isotopic abundance overlap in low-resolution MS and ensures baseline separation in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes [1]. In contrast, the -d3 variant (+3.02 Da) may exhibit minor spectral interference from the [M+3] isotope peak of the unlabeled analyte, reducing quantitative accuracy at trace levels .
vs. d3 comparator: +3.02 Da
Additional separation: +1.01 Da
| Evidence Dimension | Mass difference vs. unlabeled analyte (Da) |
|---|---|
| Target Compound Data | +4.03 Da (C7H6D4O3, monoisotopic mass 146.088 g/mol) |
| Comparator Or Baseline | 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d3: +3.02 Da (C7H7D3O3, monoisotopic mass 145.080 g/mol) |
| Quantified Difference | Target provides +1.01 Da additional mass separation relative to -d3 comparator |
| Conditions | Mass spectrometry; calculated from exact masses of C7H10O3 (142.063), C7H6D4O3 (146.088), C7H7D3O3 (145.080) |
Why This Matters
The larger mass shift reduces the risk of isotopic cross-talk in MS detection, improving signal-to-noise ratio and enabling lower limits of quantification (LOQ) in complex food or biological samples.
- [1] NIST Chemistry WebBook. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. SRD 69. Accessed 2026. View Source
